molecular formula C27H36N4O6 B15248548 5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate

5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate

Cat. No.: B15248548
M. Wt: 512.6 g/mol
InChI Key: AXLXPXIMWDNKEF-UHFFFAOYSA-N
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Description

5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate typically involves multiple steps, including the formation of the pyrazolo[4,3-C]pyridine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrazolo[4,3-C]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of tert-butyl, ethyl, and benzyloxycarbonyl groups through various organic reactions such as alkylation, esterification, and protection/deprotection steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of ester or amide bonds in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and acids or bases for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and potential biological activity.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[4,3-C]pyridine derivatives with different substituents. Examples include:

  • tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

The uniqueness of 5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C27H36N4O6

Molecular Weight

512.6 g/mol

IUPAC Name

5-O-tert-butyl 3-O-ethyl 1-(1-phenylmethoxycarbonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H36N4O6/c1-5-35-24(32)23-21-17-30(26(34)37-27(2,3)4)16-13-22(21)31(28-23)20-11-14-29(15-12-20)25(33)36-18-19-9-7-6-8-10-19/h6-10,20H,5,11-18H2,1-4H3

InChI Key

AXLXPXIMWDNKEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CN(CC2)C(=O)OC(C)(C)C)C3CCN(CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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